molecular formula C26H26O2 B12294737 Cyclohexanone, 2-trityloxymethyl- CAS No. 7500-51-8

Cyclohexanone, 2-trityloxymethyl-

Cat. No.: B12294737
CAS No.: 7500-51-8
M. Wt: 370.5 g/mol
InChI Key: LCFZWZMGTCKNIO-UHFFFAOYSA-N
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Description

2-[(Trityloxy)methyl]cyclohexanone is an organic compound with the molecular formula C26H26O2. It is characterized by a cyclohexanone ring substituted with a trityloxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(trityloxy)methyl]cyclohexanone typically involves the reaction of cyclohexanone with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trityl ether, which is then converted to the desired product under controlled conditions .

Industrial Production Methods

While specific industrial production methods for 2-[(trityloxy)methyl]cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Trityloxy)methyl]cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-[(Trityloxy)methyl]cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(trityloxy)methyl]cyclohexanone involves its interaction with various molecular targets. The trityloxy group can influence the reactivity of the cyclohexanone ring, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog without the trityloxy group.

    2-Methylcyclohexanone: Similar structure but with a methyl group instead of the trityloxy group.

    2-Isobutyrylcyclohexanone: Another substituted cyclohexanone with different functional groups.

Uniqueness

2-[(Trityloxy)methyl]cyclohexanone is unique due to the presence of the bulky trityloxy group, which can significantly alter its chemical properties and reactivity compared to simpler cyclohexanone derivatives. This makes it a valuable compound in synthetic organic chemistry for creating complex molecules.

Properties

CAS No.

7500-51-8

Molecular Formula

C26H26O2

Molecular Weight

370.5 g/mol

IUPAC Name

2-(trityloxymethyl)cyclohexan-1-one

InChI

InChI=1S/C26H26O2/c27-25-19-11-10-12-21(25)20-28-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-9,13-18,21H,10-12,19-20H2

InChI Key

LCFZWZMGTCKNIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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